Cas no 6018-34-4 ((+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one)
![(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one structure](https://ja.kuujia.com/scimg/cas/6018-34-4x500.png)
6018-34-4 structure
商品名:(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one 化学的及び物理的性質
名前と識別子
-
- (+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
- (+)-3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- (+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-one
- (+)-Corycavidin
- (+)-corycavidine
- (+-)-3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- (+-)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-one
- (+-)-Corycavidin
- (+-)-corycavidine
- 3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one
- 3,4-Dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benz[1,2-g]azecin-14-on
- corycavidine
- 6018-34-4
- Q27286378
- Corycavidine, (+/-)-
- UNII-P8R1A8D3G3
- Corycavidine DL-form [MI]
- Benzo(C)(1,3)benzodioxolo(5,6-g)azecin-14(6H)-one, 5,7,8,15-tetrahydro-3,4-dimethoxy-6,15-dimethyl-
- P8R1A8D3G3
- (15R)-5,7,8,15-Tetrahydro-3,4-dimethoxy-6,15-dimethyl-(1,3)benzodioxolo(5,6-E)(2)benzazecin-14(6H)-one, DL-
- (+/-)-Corycavidine
-
- インチ: InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3
- InChIKey: YRAXYDGEEARNTF-UHFFFAOYSA-N
- ほほえんだ: CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC
計算された属性
- せいみつぶんしりょう: 383.17327290g/mol
- どういたいしつりょう: 383.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 57.2Ų
(+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one 関連文献
-
1. CCCIII.—Synthetical experiments in the isoquinoline group. Part VII. A synthesis of 3 : 11-dimethoxyprotoberberinium saltsSatyendra Nath Chakravarti,Robert Downs Haworth,William Henry Perkin J. Chem. Soc. 1927 2265
-
Charles Dorée,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1925 22 67
6018-34-4 ((+)-3,4-dimethoxy-6,15-dimethyl-5,7,8,15-tetrahydro-6H-benzo[c][1,3]dioxolo[4',5':4,5]benzo[1,2-g]azecin-14-one) 関連製品
- 2287279-40-5(1-(1-hydroxypropan-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile)
- 2094031-52-2(1-[(2S,4R)-2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxy-1-pyrrolidinyl]-2-propen-1-one)
- 1356680-53-9(2-(6-Chloropyridine-3-sulfonamido)-6-fluorobenzoic acid)
- 1058213-39-0(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-phenylethane-1-sulfonamide)
- 2034203-89-7(N-(3-hydroxyoxolan-3-yl)methyl-N'-4-(trifluoromethyl)phenylethanediamide)
- 7267-40-5(4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile)
- 2034157-25-8(3-Chloro-5-(4-chlorophenyl)-4-(4-fluorophenyl)-6-methylpyridazine)
- 19339-61-8(2-(3,4-Dimethoxyphenyl)-2-oxoethyl thiocyanate)
- 2023278-28-4(1-(2-methylcyclopropyl)-3-(pyrimidin-2-yl)propane-1,3-dione)
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
